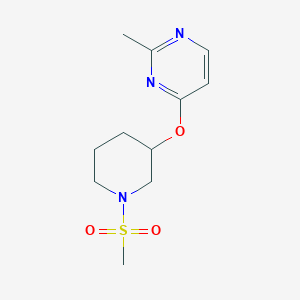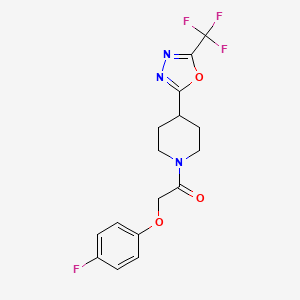
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex chemical compound with potential applications in various scientific fields. The compound features a combination of fluorophenoxy and oxadiazole groups, suggesting potential biological activity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate substituted phenol and piperidine derivatives. Key steps involve:
Formation of the Fluorophenoxy Intermediate: : Reacting 4-fluorophenol with ethyl bromoacetate under basic conditions.
Introduction of the Piperidine Moiety: : Coupling the fluorophenoxy intermediate with a piperidine derivative containing the oxadiazole group, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the Final Compound: : Final cyclization and substitution reactions to introduce the ethanone group.
Industrial Production Methods
The industrial scale production involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
High-throughput screening of catalysts and solvents.
Use of continuous flow reactors for better control over reaction parameters.
Implementation of purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The presence of multiple aromatic and heterocyclic groups allows for various oxidation reactions, potentially leading to hydroxylated products.
Reduction: : Can undergo reduction reactions primarily affecting the oxadiazole ring and ketone groups.
Substitution: : The fluorophenoxy group is susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Commonly uses hydride donors like LiAlH4 or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Products vary depending on the reaction type:
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced oxadiazole or ketone derivatives.
Substitution: : Substituted fluorophenoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Development: : Due to its unique structure, it can be used as a ligand in the synthesis of new catalysts.
Material Science: : Potential precursor for creating polymers or advanced materials with specific properties.
Biology
Bioactive Compounds: : Potential use in the development of pharmaceuticals due to the combination of fluoro and oxadiazole groups.
Medicine
Drug Design: : Exploring its pharmacokinetic properties and potential as a drug candidate targeting specific biological pathways.
Industry
Electronic Industry: : Utilized in the synthesis of components for electronics owing to its unique electronic properties.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects
The compound interacts with biological systems through:
Molecular Targeting: : Binding to specific proteins or enzymes, potentially inhibiting or activating them.
Pathway Involvement: : Influencing cellular pathways related to the oxadiazole and fluorophenoxy groups.
Molecular Targets and Pathways
Specific molecular targets include enzymes involved in oxidative stress and metabolic pathways.
Comparación Con Compuestos Similares
Comparison
Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups that enhance its stability and potential reactivity.
List of Similar Compounds
2-(4-Fluorophenoxy)-1-piperidin-1-ylethanone: : Lacks the oxadiazole group.
1-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Lacks the fluorophenoxy group.
2-(4-Chlorophenoxy)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone: : Substitutes the fluorine with chlorine.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3/c17-11-1-3-12(4-2-11)25-9-13(24)23-7-5-10(6-8-23)14-21-22-15(26-14)16(18,19)20/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHMQBKCMIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
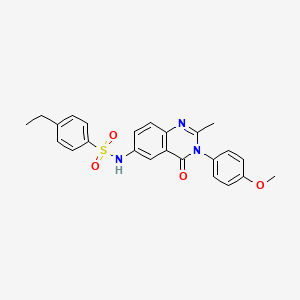
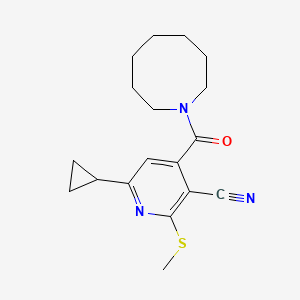
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2670771.png)
![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2670774.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)
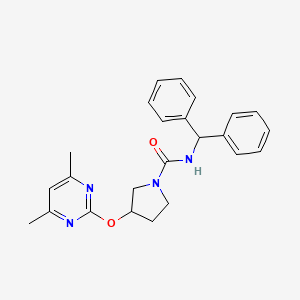
![4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2670780.png)
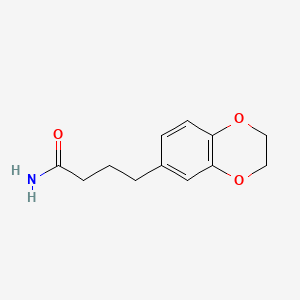


![5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2670787.png)
